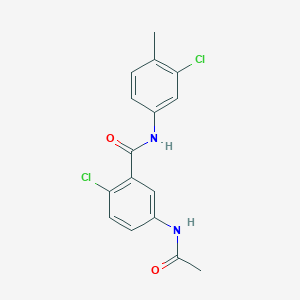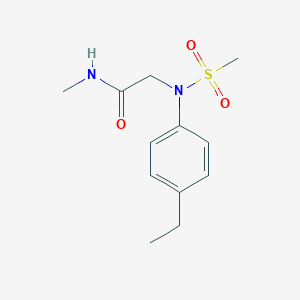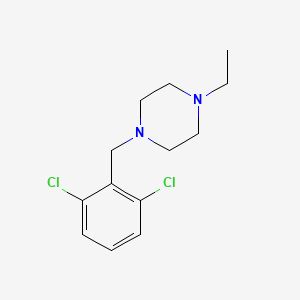![molecular formula C18H18N4O4 B5740122 N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)
N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as MMU, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MMU is a urea derivative that contains an oxadiazole moiety, which makes it an attractive candidate for drug development and as a probe for biochemical studies. In
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood, but it is believed to act through multiple pathways. N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which may explain the anti-cancer effects of N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has also been found to inhibit the activity of acetylcholinesterase, which may explain its potential therapeutic effects in Alzheimer's disease. Additionally, N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has also been found to inhibit the activity of acetylcholinesterase, which may improve cognitive function in Alzheimer's disease. Additionally, N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been found to possess anti-inflammatory properties, which may reduce inflammation in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has several advantages for lab experiments. It is a relatively small and simple molecule, which makes it easy to synthesize and analyze. N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea also exhibits potent biological activity, which makes it a useful tool for studying various biological processes. However, N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea also has some limitations for lab experiments. It is not very soluble in water, which may limit its use in certain assays. Additionally, N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea may exhibit off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. One potential direction is to explore its therapeutic potential in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to investigate the structure-activity relationship of N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea and its analogs, which may lead to the development of more potent and selective compounds. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea and its effects on various biological processes.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea involves the reaction of 3-methoxyaniline and 4-methoxybenzoyl chloride to form N-(3-methoxyphenyl)-4-methoxybenzamide. This intermediate is then treated with thionyl chloride and triethylamine to give 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. Finally, the oxadiazole intermediate is reacted with N-(3-methoxyphenyl)formamide and triethylamine to form N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. It has been found to exhibit anti-proliferative and pro-apoptotic effects in cancer cells, making it a promising candidate for cancer therapy. N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has also been shown to inhibit acetylcholinesterase activity, which is a hallmark of Alzheimer's disease. Furthermore, N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been found to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-24-14-8-6-12(7-9-14)17-21-16(26-22-17)11-19-18(23)20-13-4-3-5-15(10-13)25-2/h3-10H,11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZVPLPXFAIKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)
![N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)


![N'-[(3,4-dimethylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5740106.png)

![N-(3,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5740128.png)


![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5740150.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5740166.png)